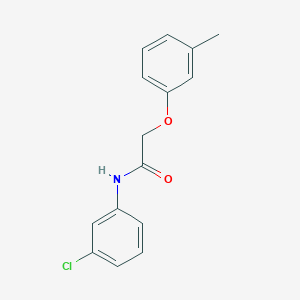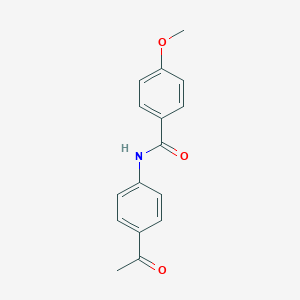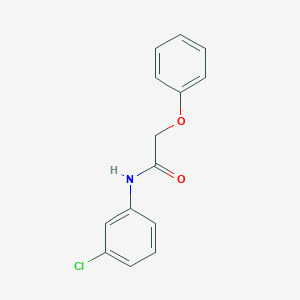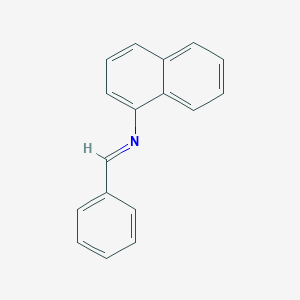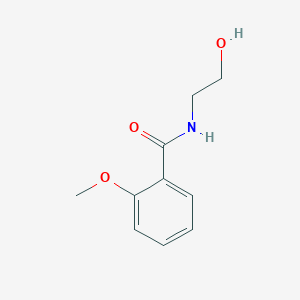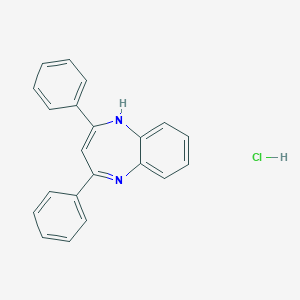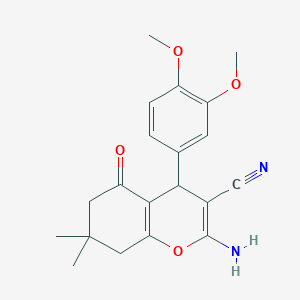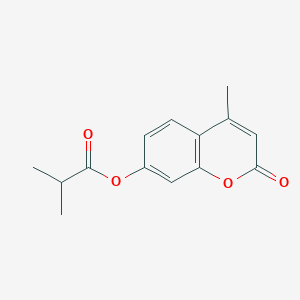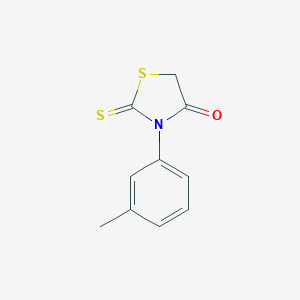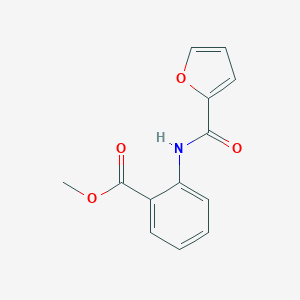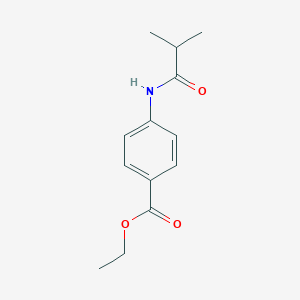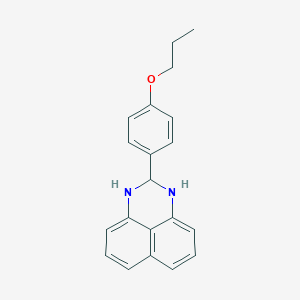
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine, also known as PDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. PDP belongs to the class of perimidines, which have shown promising results in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is not fully understood. However, studies have shown that 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine inhibits the activity of certain enzymes such as tyrosine kinase and topoisomerase. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine also induces apoptosis, which is the programmed cell death of cancer cells.
Biochemische Und Physiologische Effekte
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has antioxidant activity by reducing oxidative stress in cells. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has been shown to have anti-angiogenic activity by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine in lab experiments is that it is relatively easy to synthesize compared to other perimidine derivatives. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is also stable under normal laboratory conditions. However, one limitation of using 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine research. One direction is to study the structure-activity relationship of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine and its derivatives to optimize its anti-tumor and neuroprotective activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine to determine its efficacy and safety in vivo. Furthermore, 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine could be used as a starting point for the development of new drugs for the treatment of cancer and neurodegenerative diseases.
Conclusion
In conclusion, 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has shown promising results in treating various diseases. Its synthesis method is relatively easy, and it has been shown to have anti-tumor and neuroprotective activity. However, its mechanism of action is not fully understood, and further research is needed to optimize its activity and determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine involves a multi-step process that starts with the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate is then reacted with an isocyanate to form the perimidine ring. The final step involves the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has been studied for its potential applications in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has anti-tumor activity by inhibiting the growth of cancer cells. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
6076-61-5 |
|---|---|
Produktname |
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine |
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C20H20N2O/c1-2-13-23-16-11-9-15(10-12-16)20-21-17-7-3-5-14-6-4-8-18(22-20)19(14)17/h3-12,20-22H,2,13H2,1H3 |
InChI-Schlüssel |
MMRRPWNQAXAJLW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Löslichkeit |
3.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



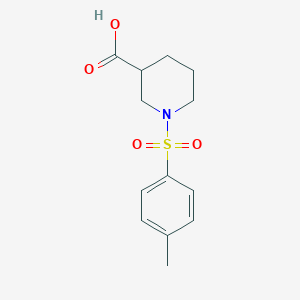
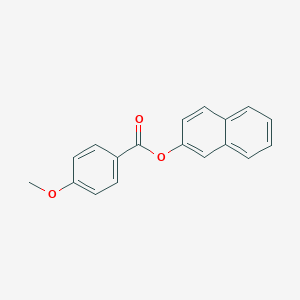
![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
